molecular formula C24H26O7 B1251479 Atrovirisidone

Atrovirisidone

Cat. No. B1251479
M. Wt: 426.5 g/mol
InChI Key: KGIATYCAIYWYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atrovirisidone belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). Atrovirisidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atrovirisidone is primarily located in the membrane (predicted from logP). Outside of the human body, atrovirisidone can be found in fruits. This makes atrovirisidone a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Cytotoxic Properties Against Cancer Cells : Atrovirisidone B, a derivative of Atrovirisidone, has shown cytotoxic activity against various human cancer cells, including breast, prostate, and lung cancer cells (Permana et al., 2005). This suggests its potential use in cancer therapy.

  • Antibacterial and Anticancer Activities : Atrovirisidone has demonstrated some degree of cytotoxicity against HeLa cells, a type of human cancer cell, as well as mild inhibitory effects on bacteria like Bacillus cereus and Staphylococcus aureus (Permana et al., 2001). This indicates its potential for dual antibacterial and anticancer applications.

  • Biocontrol Agent in Soil Microbiology : In a different context, Trichoderma atroviride, a species related to Atrovirisidone, was studied for its impact on native microbial soil communities. The introduction of this strain slightly modified microbial diversity but showed resilience after nine months, indicating a return to original community structures (Cordier & Alabouvette, 2009). This could imply potential applications in agriculture and environmental science.

  • Potential Antiretroviral Applications : While not directly related to Atrovirisidone, the study of antiretroviral drugs like rilpivirine provides insight into the broader field of HIV treatment and prevention, which could be relevant for future research involving compounds like Atrovirisidone (Peluso et al., 2020).

properties

Product Name

Atrovirisidone

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

2,7,9-trihydroxy-1-methoxy-3,4-bis(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C24H26O7/c1-12(2)6-8-15-16(9-7-13(3)4)21-23(22(29-5)20(15)27)30-18-11-14(25)10-17(26)19(18)24(28)31-21/h6-7,10-11,25-27H,8-9H2,1-5H3

InChI Key

KGIATYCAIYWYED-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C1O)OC)OC3=CC(=CC(=C3C(=O)O2)O)O)CC=C(C)C)C

melting_point

75-76°C

physical_description

Solid

synonyms

atrovirisidone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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